molecular formula C7H12O2 B13835730 2-Butanone, 4-(1-propenyloxy)-

2-Butanone, 4-(1-propenyloxy)-

Cat. No.: B13835730
M. Wt: 128.17 g/mol
InChI Key: KNDQVIYOWJAVAV-UHFFFAOYSA-N
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Description

The study of organic compounds often begins with a thorough understanding of their molecular architecture and the functional groups they contain. In the case of 2-Butanone (B6335102), 4-(1-propenyloxy)-, its name and structure reveal a molecule with dual reactivity, a characteristic that frequently leads to interesting and useful chemical behavior.

The systematic name, 2-Butanone, 4-(1-propenyloxy)-, provides a clear blueprint of the molecule's structure. "2-Butanone" indicates a four-carbon chain with a ketone functional group (a carbonyl group, C=O) at the second carbon. The "4-(1-propenyloxy)-" prefix describes a substituent attached to the fourth carbon of the butanone chain. This substituent is an ether linkage (-O-) connected to a 1-propenyl group, which is a three-carbon chain with a double bond between the first and second carbons.

The presence of the 1-propenyl group suggests the possibility of cis/trans isomerism (also known as E/Z isomerism) around the carbon-carbon double bond, leading to two potential geometric isomers. The structural representation and key identifiers of the compound are summarized below.

IdentifierValue
IUPAC Name 2-Butanone, 4-(1-propenyloxy)-
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Key Functional Groups Ketone, Enol Ether

Note: A specific CAS Registry Number for this compound could not be definitively verified in authoritative chemical databases, suggesting it may not be a widely cataloged or commercially available substance.

The chemical personality of 2-Butanone, 4-(1-propenyloxy)- is defined by its two primary functional groups: the ketone and the enol ether. Understanding the general chemistry of these groups is essential to predicting the reactivity of the entire molecule.

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. scbt.com This arrangement results in a trigonal planar geometry with bond angles of approximately 120° around the sp²-hybridized carbonyl carbon. smolecule.comnist.gov The significant difference in electronegativity between carbon and oxygen renders the carbonyl group polar, with a partial negative charge on the oxygen and a partial positive charge on the carbon. smolecule.com This polarity makes ketones susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack at the carbonyl oxygen. scbt.com

Ketones are generally more resistant to oxidation than their aldehyde counterparts because they lack a hydrogen atom directly bonded to the carbonyl group. spectrabase.com However, they can be reduced to secondary alcohols. They are also known to participate in a variety of other reactions, including nucleophilic additions, alpha-halogenation, and aldol (B89426) condensations. scbt.comsmolecule.com

Enol ethers are alkenes that possess an alkoxy substituent attached to one of the carbons of the double bond. chemsrc.comtheclinivex.com They are considered "activated" or electron-rich alkenes because the oxygen atom can donate electron density to the double bond through resonance. chemsrc.com This property makes them highly reactive towards electrophiles. theclinivex.com

Common reactions of enol ethers include hydrolysis to form a ketone or aldehyde and an alcohol, and participation in cycloaddition reactions like the Diels-Alder reaction. chemsrc.com The electron-rich nature of the double bond also makes them susceptible to polymerization. chemsrc.com

While specific research on 2-Butanone, 4-(1-propenyloxy)- is not prominent in the scientific literature, its structure suggests several avenues for academic investigation. The presence of two distinct functional groups within the same molecule opens the door to a rich and complex chemistry.

The ketone group can act as an electrophilic center, while the enol ether is a nucleophilic moiety. This duality could allow for intramolecular reactions, potentially leading to the formation of cyclic compounds. For instance, under acidic conditions, the enol ether could be protonated, generating a carbocation that could then be attacked by the ketone's carbonyl oxygen, leading to a cyclic ether.

Furthermore, the two functional groups could be selectively targeted by different reagents, allowing for the stepwise construction of more complex molecules. The enol ether could be hydrolyzed to reveal an aldehyde, which could then participate in an intramolecular aldol condensation with the existing ketone.

The study of such bifunctional molecules is significant for several reasons:

Development of Novel Synthetic Methodologies: Investigating the selective and combined reactivity of the ketone and enol ether functionalities could lead to new strategies for synthesizing complex organic molecules.

Understanding Intramolecular Interactions: The proximity of the two functional groups provides a model system for studying how they influence each other's reactivity.

Potential for Polymer Chemistry: The enol ether functionality introduces the possibility of polymerization, potentially leading to novel polymers with ketone side chains. These side chains could then be further modified, offering a route to functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-prop-1-enoxybutan-2-one

InChI

InChI=1S/C7H12O2/c1-3-5-9-6-4-7(2)8/h3,5H,4,6H2,1-2H3

InChI Key

KNDQVIYOWJAVAV-UHFFFAOYSA-N

Canonical SMILES

CC=COCCC(=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Butanone, 4 1 Propenyloxy

Strategic Retrosynthetic Analysis of the 2-Butanone (B6335102), 4-(1-propenyloxy)- Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, more readily available precursors. deanfrancispress.comub.eduicj-e.org For 2-Butanone, 4-(1-propenyloxy)-, two primary disconnection points are the ether linkage of the enol ether and the carbon-carbon bonds of the butanone backbone.

A logical disconnection of the C=C double bond in the enol ether suggests a synthesis route involving an olefination reaction, such as the Wittig reaction. fiveable.me This approach would involve reacting a suitable phosphorus ylide with a carbonyl compound.

Alternatively, disconnecting the C-O bond of the ether points towards a synthesis involving the reaction of an alcohol with a vinyl species. This could be achieved through transition metal-catalyzed cross-coupling reactions or acid/base-catalyzed additions.

Analyzing the butanone backbone, a disconnection adjacent to the carbonyl group suggests an aldol-type reaction or the acylation of an organometallic reagent. youtube.com A further disconnection could lead back to simpler starting materials like acetone (B3395972) and a propylene-derived synthon.

Formation of the Enol Ether Moiety

The enol ether functional group is a key feature of the target molecule. Enol ethers are electron-rich alkenes and serve as versatile intermediates in organic synthesis. wikipedia.org Their synthesis can be accomplished through various methods.

The Wittig reaction is a widely used method for synthesizing alkenes from carbonyl compounds and a phosphorus ylide, known as a Wittig reagent. wikipedia.org This reaction can be adapted to form enol ethers. chegg.combartleby.com The reaction proceeds by the attack of the ylide on an aldehyde or ketone, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

For the synthesis of the propenyloxy moiety, a Wittig reagent derived from an α-chloroether can be reacted with a ketone. The stereochemistry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Wittig Reagent Types and Alkene Stereochemistry

Ylide Type Substituent on Ylide Reactivity Predominant Alkene Isomer
Non-stabilized Alkyl groups High (Z)-alkene

This table summarizes the general outcomes of Wittig reactions based on ylide stability. wikipedia.orgorganic-chemistry.org

Beyond the Wittig reaction, other olefination methods can be employed to generate the enol ether. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is another powerful tool for alkene synthesis and typically favors the formation of (E)-alkenes. organic-chemistry.org The Peterson olefination, which involves the reaction of an α-silyl carbanion with a carbonyl compound, also provides a route to alkenes and can be controlled to yield either the (E) or (Z) isomer.

These methods involve the formation of a new carbon-carbon double bond by coupling two smaller fragments, offering a high degree of flexibility in constructing the target molecule. mnstate.edu

Transition metal catalysis offers a range of powerful methods for forming C-O bonds, which can be applied to the synthesis of enol ethers. mdpi.com Copper(II)-catalyzed coupling of vinylboronates with silanols represents a novel approach to enol silyl (B83357) ether synthesis through C–O bond formation. acs.org Nickel-catalyzed methodologies have also been developed for the Z-selective synthesis of silyl enol ethers via a remote functionalization strategy involving chain walking. researchgate.netacs.orgrwth-aachen.de

Furthermore, cobalt-catalyzed oxidative isomerization of allyl ethers can produce thermodynamically less stable Z-enol ethers with high geometric control. organic-chemistry.org These transition metal-catalyzed reactions often proceed under mild conditions and can exhibit high levels of regio- and stereoselectivity.

Enol ethers can be synthesized through acid or base-catalyzed reactions. Acid catalysis can promote the keto-enol tautomerism, which is a key step in some enol ether formation pathways. masterorganicchemistry.commasterorganicchemistry.com For instance, a one-step Brønsted acid-catalyzed synthesis has been developed for 3-(alkoxymethylene)indolin-2-ones from 2-hydroxyindole-3-carboxaldehydes. nih.gov

Base-mediated methods are also common, particularly for the synthesis of silyl enol ethers from ketones. researchgate.net The choice of base and reaction conditions can influence the regioselectivity, leading to either the kinetic or thermodynamic enol ether. wikipedia.org For example, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic silyl enol ether. wikipedia.org

Introduction and Functionalization of the Butanone Backbone

The butanone portion of the target molecule can be constructed using various standard organic transformations. One potential starting material is 4-hydroxy-2-butanone (B42824), which can be synthesized from 1,3-butanediol (B41344) via oxidation. google.com This hydroxyketone can then be used to form the enol ether.

Alternatively, the butanone backbone can be built up through C-C bond-forming reactions. organicchemistrydata.org For instance, the α-allylation of carbonyl compounds with alkenes can be achieved through copper-catalyzed oxidative cross-coupling. rsc.org Functionalization of polyketones also presents a route to modify the backbone with desired chemical groups. researchgate.net The synthesis of 2-butanone itself can be accomplished through methods like the dehydrogenation of 2-butanol (B46777) or the catalytic oxidation of butane. google.com

Methods for Ketone Synthesis relevant to the C4 Chain

The construction of the 2-butanone core, functionalized at the 4-position for subsequent etherification, is a critical first step. A key precursor for this synthesis is 4-hydroxy-2-butanone. Several classical and modern methods of ketone synthesis are applicable to the formation of this C4 chain.

Oxidation of Secondary Alcohols: One of the most common and reliable methods for synthesizing ketones is the oxidation of secondary alcohols. In the context of the C4 chain for our target molecule, this would involve the oxidation of 1,3-butanediol. A selective oxidation of the secondary alcohol at the C-2 position is required to yield the desired 4-hydroxy-2-butanone. Various oxidizing agents can be employed, ranging from chromium-based reagents like Jones reagent (a mixture of chromium trioxide and sulfuric acid) to milder and more environmentally friendly options like hydrogen peroxide or those utilizing catalytic systems. The choice of oxidant is crucial to prevent over-oxidation or side reactions.

Hydration of Alkynes: The hydration of an alkyne is another fundamental method for ketone synthesis. For the C4 chain, the hydration of 1-butyn-4-ol under Markovnikov conditions would produce an enol intermediate that tautomerizes to the more stable ketone, 4-hydroxy-2-butanone. This reaction is typically catalyzed by mercury salts, although greener, mercury-free catalytic systems are now being developed. The hydration of 2-butyne (B1218202) is a known method to produce butanone itself.

Aldol (B89426) Condensation: A well-established route to 4-hydroxy-2-butanone is the aldol condensation of acetone and formaldehyde. This reaction, typically conducted in the liquid phase with a base catalyst, directly forms the desired carbon skeleton and introduces the necessary hydroxyl group for the subsequent etherification step.

Ozonolysis of Alkenes: The ozonolysis of a suitably substituted alkene, followed by a reductive workup, can also yield a ketone. For instance, the ozonolysis of 4-methyl-4-penten-2-ol (B1580817) could theoretically yield 4-hydroxy-2-butanone. This method involves the cleavage of a carbon-carbon double bond to form carbonyl compounds.

Table 1: Comparison of Synthetic Methods for the C4 Ketone Precursor (4-hydroxy-2-butanone)

Method Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Oxidation of Alcohol 1,3-butanediolCrO₃/H₂SO₄, H₂O₂, etc.High yields, well-established.Use of toxic heavy metals (with some reagents), potential for over-oxidation.
Hydration of Alkyne 1-butyn-4-olHgSO₄/H₂SO₄Good for specific substrates.Often requires toxic mercury catalysts.
Aldol Condensation Acetone, FormaldehydeBase catalyst (e.g., NaOH)Atom economical, direct route.Can lead to side reactions and polymerization if not controlled.
Ozonolysis of Alkene 4-methyl-4-penten-2-olO₃, then reductive workup (e.g., Zn/H₂O)Versatile for C=C cleavage.Requires specialized equipment (ozonizer), potential hazards of ozone.

Incorporation of the 4-(1-propenyloxy)- Substituent

Once a suitable precursor like 4-hydroxy-2-butanone is obtained, the next step is the formation of the ether linkage to introduce the 1-propenyloxy group.

Williamson Ether Synthesis: This is a classic and versatile method for forming ethers. It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction. In this case, 4-hydroxy-2-butanone would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophile would then be reacted with a propenyl halide, such as 1-chloropropene or 1-bromopropene, to yield 2-Butanone, 4-(1-propenyloxy)-. The choice of a non-nucleophilic base and an aprotic polar solvent can enhance the reaction rate.

Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers more advanced methods, such as palladium-catalyzed cross-couplings, for the formation of vinyl ethers. These methods can offer high stereoselectivity. For instance, the coupling of 4-hydroxy-2-butanone with a propenyl boronate ester or a similar organometallic reagent in the presence of a palladium catalyst could form the desired product, often under milder conditions than the Williamson synthesis.

Acid-Catalyzed Addition: While less common for this specific transformation, the acid-catalyzed addition of an alcohol to an alkene can form an ether. However, applying this to propene would likely lead to the formation of an isopropyl ether rather than the desired propenyl ether due to carbocation stability (Markovnikov's rule). A variation could involve the addition to propyne (B1212725), but this often leads to the formation of a ketone.

Stereoselective Synthesis of 2-Butanone, 4-(1-propenyloxy)- Isomers

The 1-propenyloxy group in the target molecule can exist as two geometric isomers, (E) and (Z), depending on the substitution pattern around the carbon-carbon double bond. Achieving a high degree of stereoselectivity is a key challenge in modern organic synthesis.

Control of (E/Z) Stereochemistry of the Propenyloxy Group

The stereochemical outcome of the synthesis is largely determined by the method used to form the ether linkage.

Using Stereodefined Precursors: In the Williamson ether synthesis, the stereochemistry of the double bond is typically retained. Therefore, using pure (E)-1-bromopropene or (Z)-1-bromopropene as the electrophile will lead to the formation of the corresponding (E) or (Z) isomer of 2-Butanone, 4-(1-propenyloxy)-.

Catalytic Methods: Certain transition metal-catalyzed reactions have been developed for the stereoselective synthesis of vinyl ethers. For example, palladium-catalyzed cross-coupling reactions using vinylbenziodoxolone (VBX) reagents have been shown to produce Z-enol ethers with high stereoselectivity. Such methods could potentially be adapted to control the geometry of the propenyloxy group.

Green Chemistry Principles in Synthetic Strategies for 2-Butanone, 4-(1-propenyloxy)-

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy and improving reaction efficiency.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product.

Addition Reactions: Reactions like the aldol condensation, if optimized, can have a high atom economy as they involve the direct addition of molecules. Theoretically, an addition reaction has an atom economy of 100%.

Substitution Reactions: The Williamson ether synthesis, being a substitution reaction, has a lower atom economy. For every mole of the desired ether produced, one mole of a salt byproduct (e.g., NaBr) is also generated, which constitutes waste.

Table 2: Atom Economy Analysis of a Plausible Synthetic Route

Reaction Step Example Reaction Desired Product Byproducts Theoretical Atom Economy
Ketone Formation Acetone + Formaldehyde → 4-Hydroxy-2-butanoneC₄H₈O₂None (in ideal addition)100%
Etherification C₄H₇O₂Na + C₃H₅Br → C₇H₁₂O₂ + NaBrC₇H₁₂O₂NaBr55.4%*

*Calculation: [Mass of C₇H₁₂O₂] / [Mass of C₄H₇O₂Na + Mass of C₃H₅Br] x 100 = [128.17] / [110.11 + 120.98] x 100

This analysis highlights that while the initial ketone formation can be highly atom-economical, the subsequent etherification step represents a significant opportunity for improvement from a green chemistry perspective. Future research would likely focus on developing catalytic, high-efficiency methods for the incorporation of the propenyloxy group.

Solvent Selection and Catalytic Methods

The conversion of the hydroxyl group in 4-hydroxy-2-butanone to a 1-propenyloxy ether is a critical step for which the choice of solvent and catalyst is paramount. The selection depends heavily on the chosen synthetic route, such as palladium-catalyzed transetherification or base-catalyzed reaction with propyne.

Solvent Selection:

The solvent's role is to dissolve reactants and catalysts, facilitate interaction, and influence reaction rates and selectivity. For palladium-catalyzed transvinylation reactions, aprotic solvents are generally preferred to avoid interference with the catalytic cycle.

Dichloromethane (DCM): Frequently used in palladium-catalyzed transetherification, DCM effectively dissolves the palladium-ligand complex and the alcohol substrate, facilitating a homogeneous reaction medium. academie-sciences.fr

Tetrahydrofuran (THF): Another suitable solvent for palladium-catalyzed reactions, THF can also be used for specific substrates, such as in the vinylation of dianhydro-D-glucitol. academie-sciences.fr

N,N-Dimethylformamide (DMF): In some systems, DMF can act as both a solvent and a stabilizer for palladium nanoparticles, which serve as the catalyst. rsc.orgthieme-connect.com

Dimethyl Sulfoxide (DMSO): In base-catalyzed vinylation using an alkyne source like calcium carbide (acting as a solid acetylene (B1199291) source), a superbasic medium created with KOH/DMSO is highly effective. rsc.org DMSO's high polarity and aprotic nature enhance the nucleophilicity of the alkoxide, promoting the reaction.

Catalytic Methods:

The formation of the vinyl ether bond is not spontaneous and requires specific catalytic activation.

Palladium-Catalyzed Transetherification: This is a widely employed method for synthesizing vinyl ethers from alcohols. academie-sciences.fr The reaction involves the exchange of an alkoxy group from a vinyl ether (e.g., propyl vinyl ether) to the alcohol substrate (4-hydroxy-2-butanone).

Catalyst System: The catalyst is often generated in situ from a palladium precursor, such as palladium(II) acetate (B1210297), and a bidentate nitrogen ligand like 1,10-phenanthroline (B135089) or its derivatives (e.g., bathophenanthroline). academie-sciences.frrsc.orgacs.org The ligand stabilizes the palladium center and prevents the formation of palladium black, maintaining catalytic activity. researchgate.net The use of a trifluoroacetate (B77799) counterion instead of acetate can improve the catalyst's utility for a broader range of alcohols. acs.org

Mechanism: The reaction proceeds through an equilibrium that can be driven to completion by using a large excess of the starting vinyl ether, which often serves as both the vinyl source and a solvent. acs.org

Base-Catalyzed Vinylation: This classic method involves the reaction of an alcohol with an alkyne under basic conditions. For the synthesis of 2-Butanone, 4-(1-propenyloxy)-, this would involve the reaction of 4-hydroxy-2-butanone with propyne.

Catalyst System: A strong base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide. A combination of potassium hydroxide (B78521) (KOH) in DMSO creates a "superbasic" medium that facilitates the addition of the alkoxide to the alkyne. rsc.org

Alkyne Source: While gaseous propyne could be used, a safer alternative involves using a solid acetylene source like calcium carbide, though this would yield a standard vinyl ether rather than the specific 1-propenyl derivative. rsc.org Direct use of propyne would be necessary for the target molecule.

Ruthenium and Iridium Catalysis: Other transition metals have also been explored for vinylation reactions. Ruthenium catalysts can be used for the direct vinylation of alcohols employing alkynes as the vinyl donor. nih.govnih.govsigmaaldrich.com Iridium-based catalysts have also been developed for the synthesis of vinyl ethers from alcohols and vinyl acetate. epo.org

The table below summarizes the solvent and catalyst systems applicable to the vinylation of 4-hydroxy-2-butanone.

Catalytic MethodCatalyst SystemTypical SolventsKey Features
Palladium-Catalyzed TransetherificationPalladium(II) acetate with 1,10-phenanthroline or bathophenanthrolineDichloromethane (DCM), Tetrahydrofuran (THF)Air-stable catalyst, mild reaction conditions, applicable to a wide range of alcohols. academie-sciences.fracs.org
Base-Catalyzed VinylationPotassium Hydroxide (KOH)Dimethyl Sulfoxide (DMSO)Creates a "superbasic" medium, suitable for reaction with alkynes. rsc.org
Ruthenium-Catalyzed VinylationRuthenium complexesNot specifiedAllows direct C-H vinylation of alcohols using alkynes as vinyl donors. nih.gov

Optimization of Reaction Parameters and Purity Assessment in Synthetic Protocols

Optimization of Reaction Parameters:

To maximize the yield and purity of 2-Butanone, 4-(1-propenyloxy)-, several reaction parameters must be carefully optimized. The optimal conditions are highly dependent on the chosen synthetic route.

Reactant Molar Ratio: In palladium-catalyzed transetherification, a large excess of the vinyl ether source (e.g., propyl vinyl ether) is typically used to shift the reaction equilibrium towards the product. academie-sciences.fr Molar ratios of the starting vinyl ether to the alcohol substrate can be as high as 12:1. academie-sciences.fr

Catalyst Loading: The amount of catalyst is a critical factor. For palladium-based systems, catalyst loading is generally kept low to minimize costs and residual metal in the product. Loadings can be in the range of 0.1 to 5 mol%. rsc.orgresearchgate.net

Temperature: Palladium-catalyzed transetherifications are often conducted at room temperature, which is advantageous for preventing side reactions and decomposition of sensitive functional groups. academie-sciences.fracademie-sciences.fr However, some systems may require elevated temperatures, such as 120 °C, to achieve reasonable reaction rates. thieme-connect.com For the synthesis of the 4-hydroxy-2-butanone precursor under supercritical conditions, temperatures may range from 230 to 270 °C (523.15 to 563.15 K). researchgate.netacs.org

Reaction Time: Reaction times must be sufficient to allow for high conversion. For palladium-catalyzed vinylations at room temperature, a reaction time of 24 hours is common. academie-sciences.fracademie-sciences.fr Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal endpoint.

The following table presents a hypothetical set of optimized parameters for the palladium-catalyzed synthesis of 2-Butanone, 4-(1-propenyloxy)-, based on analogous reactions found in the literature.

ParameterOptimized ValueRationale
Molar Ratio (Propyl Vinyl Ether : 4-hydroxy-2-butanone)12:1Drives the equilibrium towards product formation. academie-sciences.fr
Catalyst Loading (Palladium(II) Acetate)1-2 mol%Provides efficient catalysis while minimizing cost and contamination. academie-sciences.fr
Ligand to Metal Ratio (1,10-phenanthroline : Pd)1.5:1Ensures complete complexation and stabilization of the palladium catalyst. academie-sciences.fr
TemperatureRoom TemperatureMild conditions prevent degradation and side reactions. academie-sciences.fracademie-sciences.fr
Reaction Time24 hoursAllows for the reaction to proceed to high conversion. academie-sciences.fracademie-sciences.fr
SolventDichloromethaneProvides good solubility for reactants and the catalyst complex. academie-sciences.fr

Purity Assessment in Synthetic Protocols:

After synthesis, a rigorous assessment of the purity and structural integrity of 2-Butanone, 4-(1-propenyloxy)- is required. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both separating the product from impurities and confirming its identity. The gas chromatogram provides information on the purity of the sample by showing the relative areas of different peaks. The mass spectrometer fragments the molecule, producing a unique mass spectrum that can be used to confirm the molecular weight and structural features of the target compound. acs.org

Column Chromatography: This technique is used for the purification of the crude product. The choice of eluent (e.g., a mixture of ethyl acetate and heptane) is critical for achieving good separation. dtu.dk

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The characteristic signals for the vinyl protons (in the range of 6.4 ppm for the -CH= and 3.9-4.1 ppm for the =CH₂) and the protons of the butanone backbone would be expected. academie-sciences.fr

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The signals for the vinyl carbons (typically around 86 ppm and 151 ppm) and the carbonyl carbon of the ketone (around 208 ppm) would be key identifiers. academie-sciences.fr

Quantitative NMR (qNMR): This technique can be used to determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard. nih.govresearchgate.net It offers a versatile and orthogonal method for purity evaluation. nih.gov

The combination of these analytical methods ensures that the synthesized 2-Butanone, 4-(1-propenyloxy)- meets the required standards of purity and has the correct chemical structure.

Chemical Reactivity and Mechanistic Investigations of 2 Butanone, 4 1 Propenyloxy

Reactivity Profile of the Enol Ether Functionality

The enol ether component, specifically the 4-(1-propenyloxy)- group, is characterized by an electron-rich double bond due to the electron-donating nature of the adjacent oxygen atom. This electronic feature makes it highly susceptible to attack by electrophiles and a participant in various pericyclic reactions.

Electrophilic Addition Reactions to the Propenyloxy Group

The π-bond of the enol ether readily undergoes electrophilic addition. The reaction is initiated by the attack of an electrophile on the electron-rich double bond. Halogens, such as bromine and chlorine, readily add across the double bond of enol ethers to form vicinal dihalides. wikipedia.orglibretexts.org The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. libretexts.org

The general mechanism for the electrophilic addition of a halogen (X₂) to the propenyloxy group is as follows:

Formation of a halonium ion: The electrophilic halogen molecule is polarized by the electron-rich double bond, leading to the formation of a bridged halonium ion intermediate.

Nucleophilic attack: The halide ion (X⁻) then attacks one of the carbon atoms of the cyclic intermediate from the opposite face, resulting in the opening of the ring and the formation of the dihaloalkane.

ElectrophileReagentProductReaction Conditions
Halogen (Br₂)Bromine in an inert solvent (e.g., CCl₄)1,2-Dibromo-1-(2-oxobutoxy)propaneTypically at room temperature
Halogen (Cl₂)Chlorine in an inert solvent (e.g., CH₂Cl₂)1,2-Dichloro-1-(2-oxobutoxy)propaneTypically at or below room temperature

This reactivity highlights the nucleophilic character of the enol ether's double bond.

Pericyclic Reactions (e.g., Cycloadditions) Involving the Enol Ether

Enol ethers are valuable components in pericyclic reactions, particularly in Diels-Alder cycloadditions where they can function as the electron-rich diene or dienophile. acs.orgnih.govwikipedia.org In a normal demand Diels-Alder reaction, the electron-rich enol ether acts as the dienophile, reacting with an electron-deficient diene. Conversely, in an inverse-electron-demand Diels-Alder reaction, the roles are reversed.

For instance, 2-Butanone (B6335102), 4-(1-propenyloxy)- could potentially react with an electron-deficient diene, such as dimethyl acetylenedicarboxylate, in a [4+2] cycloaddition to form a six-membered ring. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the enol ether and the diene.

Reaction TypeDiene/Dienophile PartnerPotential Product
[4+2] Cycloaddition (Diels-Alder)Electron-deficient diene (e.g., Tetracyanoethylene)Substituted cyclohexene (B86901) derivative
Hetero-Diels-Alderα,β-Unsaturated carbonyl compoundDihydropyran derivative

Hydrolysis and Tautomerization Pathways

The enol ether functionality is susceptible to hydrolysis under acidic conditions, yielding a ketone and an alcohol. researchgate.netcdnsciencepub.comrsc.org The mechanism involves the protonation of the double bond, followed by the attack of water and subsequent tautomerization.

The acid-catalyzed hydrolysis of 2-Butanone, 4-(1-propenyloxy)- would proceed as follows:

Protonation: The double bond is protonated by an acid catalyst (H₃O⁺), forming a resonance-stabilized carbocation.

Nucleophilic attack by water: A water molecule attacks the carbocation.

Deprotonation: A proton is lost to yield a hemiacetal.

Tautomerization: The hemiacetal is unstable and tautomerizes to the more stable ketone and alcohol products.

The final products of the hydrolysis of 2-Butanone, 4-(1-propenyloxy)- would be 2-butanone and propionaldehyde. The rate of hydrolysis is dependent on the pH of the solution.

Polymerization Mechanisms Initiated by the Enol Ether

Vinyl ethers, the parent class of the propenyloxy group, are well-known to undergo cationic polymerization. nih.govnih.govsemanticscholar.org The electron-rich double bond is readily attacked by a cationic initiator, generating a carbocation that can then propagate by adding to subsequent monomer units. The presence of the ketone functionality in 2-Butanone, 4-(1-propenyloxy)- could influence the polymerization process, potentially leading to side reactions or affecting the properties of the resulting polymer.

The initiation of cationic polymerization would involve the reaction of the enol ether with a Lewis acid or a proton source to generate a carbocationic species. This active center then reacts with other monomer molecules in a chain-growth mechanism.

Reactivity of the Ketone Functionality at the C2 Position

The carbonyl group of the 2-butanone moiety is electrophilic and is a site for nucleophilic attack.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ketone is susceptible to attack by a wide range of nucleophiles. ucalgary.calibretexts.orgresearchgate.net These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.

A common example is the Grignard reaction, where an organomagnesium halide (R-MgX) acts as the nucleophile. The reaction of 2-Butanone, 4-(1-propenyloxy)- with a Grignard reagent, such as methylmagnesium bromide, would result in the formation of a tertiary alcohol after acidic workup.

NucleophileReagentProduct
Grignard ReagentMethylmagnesium bromide (CH₃MgBr) followed by H₃O⁺2-Methyl-4-(1-propenyloxy)butan-2-ol
Organolithium ReagentButyllithium (CH₃CH₂CH₂CH₂Li) followed by H₃O⁺2-Butyl-4-(1-propenyloxy)butan-2-ol
HydrideSodium borohydride (B1222165) (NaBH₄) followed by H₃O⁺4-(1-Propenyloxy)butan-2-ol

The presence of the ether linkage in the molecule is generally stable to these nucleophilic reagents under standard reaction conditions.

Alpha-Carbon Reactivity: Enolization and Aldol-type Reactions

The presence of a ketone functional group confers reactivity at the adjacent carbon atoms, known as alpha-carbons. These reactions proceed through the formation of an enol or enolate intermediate.

Enolization: 2-Butanone, 4-(1-propenyloxy)- possesses two alpha-carbons, at the C1 (methyl) and C3 (methylene) positions. The acidity of the alpha-hydrogens allows for the formation of two distinct enol or enolate isomers under acidic or basic conditions, respectively. The equilibrium between the keto and enol forms is known as tautomerism. Generally, the keto form is more stable and predominates.

Kinetic vs. Thermodynamic Enolates: The C3 methylene (B1212753) protons are typically more acidic due to the resulting more substituted double bond in the enolate form, leading to the thermodynamically more stable enolate. The C1 methyl protons, being more sterically accessible, can be deprotonated faster by a hindered base to form the kinetic enolate. wikipedia.org

Aldol-type Reactions: The enolate of 2-Butanone, 4-(1-propenyloxy)- can act as a nucleophile and attack the carbonyl carbon of another molecule (such as an aldehyde or another ketone) in an aldol (B89426) addition reaction. libretexts.org This forms a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone, a product of aldol condensation. libretexts.org

In a mixed aldol reaction, where 2-Butanone, 4-(1-propenyloxy)- is reacted with a non-enolizable aldehyde, the ketone would serve as the enolate precursor. The regioselectivity of the reaction would depend on whether the kinetic or thermodynamic enolate is formed. wikipedia.org

Table 1: Predicted Regioselectivity in Aldol-type Reactions

ConditionEnolate FormedMajor Aldol Adduct
Low Temperature, Hindered Base (e.g., LDA)Kinetic (from C1)Attack from the methyl carbon
Higher Temperature, Protic SolventThermodynamic (from C3)Attack from the methylene carbon

Oxidation and Reduction Processes of the Ketone

The ketone group in 2-Butanone, 4-(1-propenyloxy)- is susceptible to both oxidation and reduction reactions.

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. However, under harsh conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. For the parent compound, 2-butanone, oxidation is not a typical reaction, whereas its precursor, the secondary alcohol 2-butanol (B46777), can be oxidized to 2-butanone using reagents like alkaline KMnO4 or acidified sodium dichromate. libretexts.org

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 4-(1-propenyloxy)-2-butanol. This transformation can be achieved using various reducing agents.

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose. nih.govorganicreactions.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Pt, Pd, Ni).

The reduction of the ketone creates a new chiral center at the C2 position, resulting in a racemic mixture of (R)- and (S)-4-(1-propenyloxy)-2-butanol, unless a chiral reducing agent is used. nih.gov

Table 2: Common Reducing Agents and Their Expected Products

ReagentProductNotes
Sodium Borohydride (NaBH₄)4-(1-propenyloxy)-2-butanolRacemic mixture
Lithium Aluminum Hydride (LiAlH₄)4-(1-propenyloxy)-2-butanolRacemic mixture, more reactive than NaBH₄
H₂/Metal Catalyst (e.g., Pt, Pd)4-(1-propenyloxy)-2-butanolRacemic mixture, may also reduce the C=C bond

Intermolecular Reactions of 2-Butanone, 4-(1-propenyloxy)- with Various Reagents

The bifunctional nature of this molecule, containing both a ketone and a vinyl ether, allows for a range of intermolecular reactions. While the ketone reacts with nucleophiles at the carbonyl carbon, the electron-rich vinyl ether double bond can react with electrophiles. For instance, in the presence of an acid, the vinyl ether can be hydrolyzed to yield acetaldehyde (B116499) and 4-hydroxy-2-butanone (B42824).

Intramolecular Transformations and Rearrangement Studies

The structure of 2-Butanone, 4-(1-propenyloxy)- contains a vinyl ether linked to a ketone. The enol tautomer of the ketone part of the molecule, specifically but-1-en-2-ol, creates a 1,5-diene system with the oxygen of the ether linkage. This structure is analogous to an allyl vinyl ether, which is the substrate for the Claisen rearrangement, a jove.comjove.com-sigmatropic rearrangement. wikipedia.orgjove.com

Upon heating, it is plausible that 2-Butanone, 4-(1-propenyloxy)- could undergo an intramolecular Claisen-type rearrangement through its enol intermediate. This concerted, pericyclic reaction would proceed through a six-membered, chair-like transition state, leading to the formation of a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgcollegedunia.com

Another potential intramolecular transformation for molecules with similar functionalities is the Piancatelli rearrangement, which involves the acid-catalyzed rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgnih.gov Although the substrate is not a furylcarbinol, the presence of functionalities that can undergo cyclization under certain catalytic conditions suggests a potential for complex intramolecular reactions.

Elucidation of Reaction Mechanisms and Identification of Intermediates

The chemical persona of 2-Butanone, 4-(1-propenyloxy)- is dictated by the interplay of its two primary functional groups: the carbonyl group of the butanone moiety and the carbon-carbon double bond of the propenyloxy (vinyl ether) group. The reaction mechanisms involving this compound are expected to proceed through pathways characteristic of these functionalities, often leading to the formation of distinct reactive intermediates.

Reactions at the Carbonyl Group: Nucleophilic Addition and Enolate Formation

The ketone functional group is characterized by a polar carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition: A fundamental reaction of ketones is nucleophilic addition. The mechanism commences with the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol.

A generalized mechanism for this process is as follows:

Step 1: Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the π bond of the C=O group. The electrons from the π bond move to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate.

Step 2: Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an acid added during workup, resulting in the final alcohol product.

Table 1: Predicted Nucleophilic Addition Reactions of 2-Butanone, 4-(1-propenyloxy)-

Reagent Nucleophile Intermediate Final Product
NaBH₄, then H₃O⁺ H⁻ Tetrahedral alkoxide 2-Butanol, 4-(1-propenyloxy)-
CH₃MgBr, then H₃O⁺ CH₃⁻ Tetrahedral alkoxide 2-Methyl-2-butanol, 4-(1-propenyloxy)-

Enolate Formation and Subsequent Reactions: The hydrogen atoms on the carbons alpha to the carbonyl group (the α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. Treatment of 2-Butanone, 4-(1-propenyloxy)- with a strong base will lead to the deprotonation of an α-carbon, forming a nucleophilic enolate intermediate. This enolate can then react with various electrophiles.

The formation of the enolate is a reversible process, and the regioselectivity of deprotonation (at the C1 methyl group vs. the C3 methylene group) can be controlled by the reaction conditions.

Kinetic Enolate: Favored by strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures, this enolate is formed by removing a proton from the less substituted and more accessible α-carbon (the methyl group).

Thermodynamic Enolate: Favored by weaker bases and higher temperatures, this enolate is the more stable product, formed by deprotonating the more substituted α-carbon (the methylene group).

Once formed, the enolate can participate in reactions such as alkylation and aldol condensation, where the enolate acts as a nucleophile, attacking an electrophilic carbon.

Reactions of the Vinyl Ether Moiety: Electrophilic Addition

The vinyl ether functional group is an electron-rich alkene due to the resonance donation from the ether oxygen. This makes it highly susceptible to attack by electrophiles.

Acid-Catalyzed Hydrolysis: A characteristic reaction of vinyl ethers is their rapid hydrolysis in the presence of aqueous acid. The mechanism involves the protonation of the β-carbon of the vinyl ether, which is the rate-determining step. This leads to the formation of a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate is then attacked by water, and subsequent deprotonation and decomposition of the resulting hemiacetal yield a ketone (2-butanone in this case) and an alcohol (propanol).

The mechanistic steps are as follows:

Step 1: Protonation: An acid catalyst (H₃O⁺) protonates the β-carbon of the propenyloxy group, forming a resonance-stabilized carbocation intermediate.

Step 2: Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Step 3: Deprotonation: A water molecule removes a proton from the oxonium ion, forming a hemiacetal.

Step 4: Hemiacetal Decomposition: The hemiacetal is unstable and, under acidic conditions, decomposes to 2-butanone and propanol.

Table 2: Intermediates in the Acid-Catalyzed Hydrolysis of the Vinyl Ether Moiety

Step Intermediate Description
1 Resonance-stabilized carbocation The positive charge is delocalized between the carbon and the adjacent oxygen atom.

Other Electrophilic Additions: The electron-rich double bond of the vinyl ether can also undergo addition reactions with other electrophiles, such as halogens (e.g., Br₂). The reaction would proceed through a cyclic bromonium ion intermediate, followed by nucleophilic attack to give a di-halogenated ether.

Potential for Cycloaddition Reactions

The vinyl ether moiety, being an electron-rich dienophile, can participate in Diels-Alder reactions with electron-deficient dienes. This [4+2] cycloaddition reaction would proceed through a concerted mechanism, leading to the formation of a six-membered ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Butanone, 4 1 Propenyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 2-Butanone (B6335102), 4-(1-propenyloxy)-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments and their connectivity.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

The ¹H NMR spectrum of 2-Butanone, 4-(1-propenyloxy)- is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly their proximity to electronegative atoms like oxygen and the carbonyl group, as well as the presence of the carbon-carbon double bond. libretexts.orglibretexts.orglibretexts.org

The propenyloxy group gives rise to a characteristic set of signals for the vinyl protons. The proton on the carbon adjacent to the ether oxygen (C=CH-O) is expected to resonate further downfield compared to the terminal vinyl proton due to the deshielding effect of the oxygen atom. yale.educhegg.com The coupling between these vinyl protons will provide information about the stereochemistry of the double bond.

The methylene (B1212753) protons in the butanone chain are diastereotopic, meaning they are in different chemical environments and will therefore have different chemical shifts. The methylene group adjacent to the ether oxygen (-O-CH₂-) will be deshielded and appear at a lower field than the methylene group adjacent to the carbonyl group (-CH₂-C=O). libretexts.orglibretexts.org Each of these methylene groups will show coupling to the adjacent methylene group, resulting in complex splitting patterns, likely triplets of triplets or multiplets.

The methyl group of the ketone (-C(=O)-CH₃) is expected to appear as a singlet in the upfield region of the spectrum. The methyl group attached to the double bond (CH₃-CH=) will appear as a doublet due to coupling with the adjacent vinyl proton.

Predicted ¹H NMR Data for 2-Butanone, 4-(1-propenyloxy)-

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-C(=O)-CH₃2.1 - 2.3s (singlet)N/A
-CH₂-C(=O)-2.6 - 2.8t (triplet)6.0 - 7.0
-O-CH₂-3.6 - 3.8t (triplet)6.0 - 7.0
CH₃-CH=1.6 - 1.8d (doublet)6.0 - 7.0
CH₃-CH=CH-O-4.5 - 5.0dq (doublet of quartets)6.0 - 7.0 (d), 1.5 - 2.0 (q)
=CH-O-6.2 - 6.5d (doublet)12.0 - 14.0 (trans), 6.0 - 8.0 (cis)

Carbon-13 (¹³C) NMR for Carbon Skeletal Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 2-Butanone, 4-(1-propenyloxy)- will give a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. oregonstate.edulibretexts.org

The carbonyl carbon of the ketone group is the most deshielded carbon and will appear at the lowest field, typically in the range of 205-220 ppm. libretexts.org The two vinylic carbons of the propenyloxy group will resonate in the alkene region of the spectrum, with the carbon atom directly attached to the oxygen appearing at a lower field than the terminal vinylic carbon. oup.comchemicalbook.comspectrabase.com

The methylene carbon adjacent to the ether oxygen will be more deshielded than the methylene carbon adjacent to the carbonyl group. libretexts.org The methyl carbons will appear at the highest field (most shielded) region of the spectrum.

Predicted ¹³C NMR Data for 2-Butanone, 4-(1-propenyloxy)-

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C(=O)-CH₃25 - 35
-CH₂-C(=O)-40 - 50
-O-CH₂-65 - 75
CH₃-CH=15 - 20
CH₃-CH=CH-O-100 - 110
=CH-O-140 - 150
>C=O205 - 215

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in the one-dimensional spectra and for confirming the connectivity of the molecule. science.govsdsu.eduemerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For 2-Butanone, 4-(1-propenyloxy)-, a COSY spectrum would show cross-peaks between the protons of the adjacent methylene groups in the butanone chain, confirming their connectivity. It would also show correlations between the vinylic protons and the methyl protons of the propenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would allow for the direct assignment of each carbon signal based on the assignment of its attached proton(s). For example, the proton signal for the ketonic methyl group would show a cross-peak with the corresponding methyl carbon signal.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. emerypharma.comrssl.comkoreascience.kr The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com

For 2-Butanone, 4-(1-propenyloxy)-, qNMR can be used to determine its purity by integrating a well-resolved signal (e.g., the singlet of the ketonic methyl group) and comparing its integral to that of a known amount of an internal standard with a known purity. koreascience.kracs.org This method is highly accurate and provides traceability to the International System of Units (SI). koreascience.kr

Furthermore, qNMR can be employed to monitor the progress of a chemical reaction that produces 2-Butanone, 4-(1-propenyloxy)-. By taking aliquots from the reaction mixture at different time intervals and recording their ¹H NMR spectra, the relative integrals of the signals corresponding to the starting materials and the product can be used to determine the reaction kinetics and the yield of the product over time. This technique is non-destructive and allows for rapid analysis. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. The molecular formula of 2-Butanone, 4-(1-propenyloxy)- is C₇H₁₂O₂.

The calculated exact mass for the molecular ion [M]⁺ is 128.08373 u. An HRMS measurement that provides a mass very close to this value would confirm the elemental composition of the compound.

The fragmentation of 2-Butanone, 4-(1-propenyloxy)- in a mass spectrometer is expected to follow patterns characteristic of ketones and ethers. miamioh.edulibretexts.orgtaylorfrancis.comdummies.com Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, which could lead to the loss of a methyl radical (CH₃•) or a propyl radical containing the ether linkage. Cleavage of the C-O bond in the ether is another likely fragmentation route.

Predicted HRMS Fragmentation for 2-Butanone, 4-(1-propenyloxy)-

Fragment Ionm/z (nominal)Possible Structure
[C₇H₁₂O₂]⁺128Molecular Ion
[C₆H₉O₂]⁺113[M - CH₃]⁺
[C₄H₇O]⁺71[CH₃COCH₂CH₂]⁺
[C₃H₅O]⁺57[CH₃CH=CHO]⁺
[CH₃CO]⁺43Acetyl cation

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation of 2-Butanone, 4-(1-propenyloxy)- is expected to follow predictable pathways based on its functional groups: a ketone and a vinyl ether.

Upon ionization, the molecular ion [C₇H₁₂O₂]⁺• would be formed. The subsequent fragmentation would likely involve cleavages characteristic of ketones and ethers.

Alpha-Cleavage: This is a predominant fragmentation mode for ketones. docbrown.info Cleavage of the C-C bond adjacent to the carbonyl group can result in the formation of stable acylium ions. For 2-Butanone, 4-(1-propenyloxy)-, two primary alpha-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion to yield an ion at m/z 99.

Loss of a propenyloxymethyl radical (•CH₂OCH=CHCH₃) to yield the acetyl cation [CH₃CO]⁺ at m/z 43. This is often a very abundant ion in the mass spectra of methyl ketones. researchgate.net

Ether Fragmentation: Ethers undergo alpha-cleavage adjacent to the oxygen atom. miamioh.edu This would involve the cleavage of the C-O bond or the adjacent C-C bond.

Cleavage of the bond between the oxygen and the propenyl group could lead to various resonance-stabilized fragments.

Loss of the entire propenyloxy group (•OCH=CHCH₃) could generate a fragment ion.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen. In this molecule, a hydrogen atom from the carbon chain can be transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene molecule.

The predicted major fragments in the electron ionization mass spectrum of 2-Butanone, 4-(1-propenyloxy)- are summarized in the table below.

m/z Value Proposed Fragment Ion Fragmentation Pathway
128[C₇H₁₂O₂]⁺•Molecular Ion (M⁺•)
99[M - CH₂CH₃]⁺Alpha-cleavage at the carbonyl group
85[M - CH₃CO]⁺Alpha-cleavage at the carbonyl group
71[C₄H₇O]⁺Cleavage related to the ether linkage
57[C₃H₅O]⁺ or [C₄H₉]⁺Various cleavage pathways
43[CH₃CO]⁺Alpha-cleavage (acetyl cation), often the base peak docbrown.inforesearchgate.net

Ionization Techniques (e.g., EI, ESI) and their Application

The choice of ionization technique is critical in mass spectrometry as it influences the extent of fragmentation and the type of ions produced.

Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample. emory.edudgms.eu This method imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. dgms.eu EI is well-suited for the structural elucidation of 2-Butanone, 4-(1-propenyloxy)- as the resulting fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries. It is commonly used with Gas Chromatography-Mass Spectrometry (GC-MS). emory.edu

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. emory.edu For 2-Butanone, 4-(1-propenyloxy)-, ESI would be advantageous for accurately determining the molecular weight. This technique is most compatible with Liquid Chromatography (LC-MS). emory.edu

Ionization Technique Typical Ion Formed Fragmentation Primary Application
Electron Ionization (EI)[M]⁺•ExtensiveStructural Elucidation (via fragmentation pattern)
Electrospray Ionization (ESI)[M+H]⁺, [M+Na]⁺MinimalMolecular Weight Determination

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. proprep.com

The IR spectrum of 2-Butanone, 4-(1-propenyloxy)- is expected to show characteristic absorption bands corresponding to its constituent functional groups.

C=O Stretch: A strong and sharp absorption band is expected in the region of 1700-1725 cm⁻¹ for the carbonyl group of the ketone. For saturated aliphatic ketones like 2-butanone, this peak typically appears around 1715 cm⁻¹. libretexts.orgdocbrown.info

C-O-C Stretch: The ether linkage will produce strong C-O stretching vibrations, typically in the fingerprint region between 1000-1300 cm⁻¹. An asymmetric stretch is expected around 1200 cm⁻¹, and a symmetric stretch near 1050 cm⁻¹.

C=C Stretch: The carbon-carbon double bond in the propenyloxy group will give rise to a stretching vibration around 1650-1680 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations for the hydrogens on the double bond are expected in the 700-1000 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹. docbrown.info

The Raman spectrum would provide complementary information. While the C=O stretch is strong in the IR, it is typically weaker in the Raman spectrum. Conversely, the C=C double bond of the propenyl group is expected to show a strong signal in the Raman spectrum.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected IR Intensity
Ketone (C=O)Stretch1700 - 1725 libretexts.orgdocbrown.infoStrong, Sharp
Ether (C-O-C)Asymmetric Stretch~1200Strong
Alkene (C=C)Stretch1650 - 1680Medium to Weak
Alkene (=C-H)Bend (out-of-plane)700 - 1000Medium to Strong
Alkane (C-H)Stretch2850 - 3000 docbrown.infoMedium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The carbonyl group of 2-Butanone, 4-(1-propenyloxy)- contains non-bonding (n) electrons on the oxygen atom and pi (π) electrons in the C=O double bond.

n → π* Transition: A weak absorption band is expected around 270-300 nm, which is characteristic of the n → π* transition of the carbonyl group. masterorganicchemistry.com For 2-butanone itself, a grade used for spectroscopy shows significant absorbance starting around 340 nm. fishersci.com

π → π* Transition: A much stronger π → π* transition is expected at a shorter wavelength, typically below 200 nm for an isolated carbonyl group. masterorganicchemistry.com

The presence of the C=C double bond in the propenyloxy group, separated from the carbonyl group by an oxygen atom and a CH₂ group, means the two chromophores are isolated. Therefore, significant conjugation effects that would shift the λₘₐₓ to a much longer wavelength are not expected. The spectrum would likely be a superposition of the absorbances of the isolated ketone and alkene chromophores.

Transition Chromophore Expected λₘₐₓ (nm) Relative Intensity (ε)
n → πC=O270 - 300 masterorganicchemistry.comWeak
π → πC=O< 200 masterorganicchemistry.comStrong
π → π*C=C< 200Strong

X-ray Crystallography for Solid-State Molecular Architecture (if crystalline derivatives exist)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For a compound like 2-Butanone, 4-(1-propenyloxy)-, which is likely a liquid at room temperature, this technique would require the preparation of a suitable crystalline derivative.

Currently, there is no publicly available information on the X-ray crystal structure of 2-Butanone, 4-(1-propenyloxy)- or any of its crystalline derivatives. If a suitable crystal could be formed, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for the separation and purity assessment of organic compounds. Both gas and liquid chromatography are applicable to 2-Butanone, 4-(1-propenyloxy)-.

Gas Chromatography (GC): Given its expected volatility, GC is an excellent method for the analysis of 2-Butanone, 4-(1-propenyloxy)-.

Column: A capillary column with a non-polar or mid-polarity stationary phase would be suitable. For instance, a DB-5 (5% phenyl-methylpolysiloxane) or a WAX-type (polyethylene glycol) column could provide good separation. fmach.it

Detector: A Flame Ionization Detector (FID) would offer high sensitivity for this organic analyte. d-nb.info For structural confirmation, a Mass Spectrometer (MS) detector would be used (GC-MS). researchgate.net

Carrier Gas: Helium or hydrogen would typically be used as the carrier gas. fmach.it

Temperature Program: A temperature gradient would be employed, starting at a lower temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure the elution of the compound and any potential impurities.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is also a viable technique, particularly for samples that may not be suitable for GC or for preparative separations. sielc.com

Mode: Reversed-phase HPLC would be the most common approach. sielc.com

Column: A C18 or C8 stationary phase would be appropriate for retaining this moderately polar compound.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. sielc.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used.

Detector: A UV detector set to a wavelength where the carbonyl group absorbs (e.g., ~280 nm for the n → π* transition) would be suitable. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) could also be employed for universal detection or confirmation of identity.

Technique Stationary Phase Example Mobile/Carrier Gas Example Detector
Gas Chromatography (GC)DB-5 (mid-polarity) nist.govHeliumFID, MS d-nb.info
Liquid Chromatography (LC)C18 (non-polar)Acetonitrile/Water sielc.comUV, MS

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of organic compounds. technologynetworks.comyoutube.com For a molecule like 2-Butanone, 4-(1-propenyloxy)-, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide unparalleled capabilities for separation from complex matrices and definitive structural elucidation. rsc.orgwikipedia.org These methods are synergistic; chromatography separates individual components, while mass spectrometry provides detailed structural information based on mass-to-charge ratio and fragmentation patterns. chemyx.commtoz-biolabs.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the analysis of volatile and semi-volatile compounds like ketones and ethers. thermofisher.com In a GC-MS analysis, the compound is first vaporized and separated on a capillary column based on its boiling point and polarity. The retention time (RT) is a key identifier for a specific compound under defined chromatographic conditions. mtoz-biolabs.com

For 2-Butanone, 4-(1-propenyloxy)-, the retention time would be influenced by the choice of the GC column (stationary phase). On a standard nonpolar column (like a DB-5MS), its elution would be expected after the more volatile parent compound, 2-butanone, due to its higher molecular weight and boiling point. The precise retention time can be predicted using quantitative structure-retention relationship (QSRR) models, though experimental determination is required for confirmation. nih.govchromatographyonline.com

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. technologynetworks.comresolvemass.ca

The predicted fragmentation for 2-Butanone, 4-(1-propenyloxy)- (molar mass: 142.10 g/mol ) would involve several key pathways based on its functional groups: the ketone and the vinyl ether.

Alpha (α)-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group. jove.comyoutube.com This would lead to the formation of stable acylium ions.

Cleavage between C2 and C3 would yield an acylium ion [CH₃CO]⁺ at a mass-to-charge ratio (m/z) of 43. This is often a dominant peak in the mass spectra of methyl ketones.

Cleavage on the other side of the carbonyl group would result in the loss of a methyl radical to form [M-15]⁺ or the formation of the [CH₂(CH₂)O(CH=CHCH₃)]⁺ fragment.

Ether Fragmentation: The ether linkage is another likely point of fragmentation. Cleavage of the C-O bond in the ether can occur, leading to characteristic ions.

McLafferty Rearrangement: Ketones with accessible gamma-hydrogens can undergo this specific rearrangement. jove.comyoutube.com For 2-Butanone, 4-(1-propenyloxy)-, a rearrangement involving the propenyloxy group could potentially lead to distinct fragment ions.

A hypothetical table of major ion fragments for 2-Butanone, 4-(1-propenyloxy)- is presented below.

Predicted m/z Proposed Ion Structure/Fragment Lost Fragmentation Pathway
142[C₈H₁₄O₂]⁺Molecular Ion (M⁺)
127[M - CH₃]⁺Loss of a methyl radical
99[M - CH₃CO]⁺Loss of an acetyl radical
71[C₄H₇O]⁺Cleavage at the ether oxygen
57[CH=CHCH₂CH₃]⁺ or [C₄H₉]⁺Rearrangement and cleavage
43[CH₃CO]⁺Alpha-cleavage (Base Peak)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique, particularly valuable for compounds that are thermally unstable or not sufficiently volatile for GC. wikipedia.orgcampoly.com It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. chemyx.com

For analysis of 2-Butanone, 4-(1-propenyloxy)-, LC-MS would typically employ a reversed-phase column (e.g., C18) for separation. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol.

A key difference from GC-MS is the ionization method. Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used. wikipedia.org These methods typically result in less fragmentation and a more prominent molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), which is highly useful for confirming the molecular weight of the compound. scientistlive.com

By adjusting parameters within the ion source, controlled fragmentation can be induced to provide structural information. For more detailed analysis, tandem mass spectrometry (LC-MS/MS) can be employed. In this technique, the molecular ion is selected and then fragmented through collision-induced dissociation (CID) to generate a secondary mass spectrum, offering definitive structural details. campoly.com

The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of confidence in the identification and quantification of 2-Butanone, 4-(1-propenyloxy)- in complex samples. rsc.org

Theoretical and Computational Chemistry Studies of 2 Butanone, 4 1 Propenyloxy

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory is the foundation for understanding the behavior of electrons in molecules. Quantum chemical calculations based on this theory can provide detailed information about a molecule's geometry, stability, and electronic properties.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

To determine the most stable three-dimensional arrangement of atoms in 2-Butanone (B6335102), 4-(1-propenyloxy)-, researchers would employ geometry optimization calculations. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X), are standard approaches. These calculations solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to find the lowest energy structure, corresponding to the equilibrium geometry. For a related compound, 2-butanone, DFT and ab initio calculations have been used to explore its potential energy surface and identify its stable conformers.

A hypothetical data table for the optimized geometrical parameters of 2-Butanone, 4-(1-propenyloxy)- would resemble the following:

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-31G*)
Bond LengthC=OValue in Å
Bond LengthC-O (ether)Value in Å
Bond LengthC=C (propenyl)Value in Å
Bond AngleC-C-C (butanone chain)Value in degrees
Dihedral AngleC-O-C-CValue in degrees

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For 2-Butanone, 4-(1-propenyloxy)-, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The locations of the HOMO and LUMO on the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

A summary of FMO analysis results could be presented as follows:

Molecular OrbitalEnergy (eV)Description
HOMOCalculated ValueLikely localized on the propenyloxy group or the carbonyl oxygen.
LUMOCalculated ValueLikely localized on the carbonyl carbon.
HOMO-LUMO GapCalculated ValueIndicates chemical reactivity.

Analysis of Electron Density and Electrostatic Potential

The electron density distribution reveals how electrons are shared between atoms and can be used to understand chemical bonding. The molecular electrostatic potential (MESP) is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For 2-Butanone, 4-(1-propenyloxy)-, the MESP would likely show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, 2-Butanone, 4-(1-propenyloxy)- can exist in various conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface. For similar molecules like 2-butanone, computational studies have identified multiple stable conformers. Molecular dynamics (MD) simulations could also be performed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the transitions between different conformations at various temperatures.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, mass fragmentation)

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Frequencies: Calculations of vibrational frequencies can help to interpret experimental IR spectra. The computed frequencies and intensities correspond to the vibrational modes of the molecule. For instance, a strong absorption band corresponding to the C=O stretch would be predicted for 2-Butanone, 4-(1-propenyloxy)-.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the assignment of experimental NMR spectra.

Mass Fragmentation: The fragmentation patterns observed in mass spectrometry can be rationalized by calculating the energies of different fragment ions, helping to predict the most likely fragmentation pathways.

A hypothetical table of predicted IR frequencies might look like this:

Vibrational ModeCalculated Frequency (cm⁻¹)Intensity
C=O stretch~1720-1740Strong
C-O-C stretch~1100-1200Strong
C=C stretch~1640-1680Medium

Intermolecular Interaction Studies and Molecular Recognition Principles

No published research could be found that investigates the intermolecular forces, such as hydrogen bonding, van der Waals forces, or electrostatic interactions, involving 2-Butanone, 4-(1-propenyloxy)-. Consequently, there is no available data on its molecular recognition principles, which would describe how it interacts with other molecules or biological targets. Such studies are crucial for understanding the compound's behavior in various chemical and biological systems.

Development of Computational Models for Structure-Reactivity Relationships

There is no evidence of the development or application of computational models, including Quantitative Structure-Activity Relationship (QSAR) or other predictive models, to establish a relationship between the molecular structure of 2-Butanone, 4-(1-propenyloxy)- and its chemical reactivity. These types of studies are fundamental for predicting the behavior of a compound and for the rational design of new molecules with specific properties.

While computational studies exist for related ketones like 2-butanone and 2-pentanone, which explore their thermochemistry, reaction mechanisms, and autoignition properties using methods such as the composite CBS-QB3 method and Density Functional Theory (DFT), these findings cannot be directly extrapolated to 2-Butanone, 4-(1-propenyloxy)- due to the unique structural and electronic influence of the 4-(1-propenyloxy)- substituent. nih.govresearchgate.net Theoretical studies on other ketones have also investigated reaction mechanisms, such as the gas-phase elimination of 2-pentanone, which proceeds via a six-membered cyclic transition state. researchgate.net However, without specific computational analysis of 2-Butanone, 4-(1-propenyloxy)-, any discussion of its reactivity would be purely speculative.

Applications of 2 Butanone, 4 1 Propenyloxy in Chemical and Materials Science

Role as a Versatile Synthetic Intermediate

The structure of 2-Butanone (B6335102), 4-(1-propenyloxy)-, containing both a ketone and an enol ether functional group, suggests its potential as a versatile intermediate in organic synthesis. Enol ethers are known to be valuable precursors in a variety of chemical transformations.

Precursor for Complex Organic Molecules

In principle, the vinyl ether moiety can undergo hydrolysis to reveal a hydroxyl group, transforming the molecule into 4-hydroxy-2-butanone (B42824), a known intermediate in the synthesis of various compounds, including fragrances and pharmaceuticals. nih.govnbinno.com The ketone functionality allows for reactions such as aldol (B89426) condensations, reductions to secondary alcohols, and reductive aminations, providing pathways to more complex molecular architectures.

Building Block in Multistep Syntheses

The dual functionality of 2-Butanone, 4-(1-propenyloxy)- would make it a potentially useful building block in multistep syntheses. For instance, the vinyl ether can participate in cycloaddition reactions. While specific examples for this compound are not documented, vinyl ethers are known to undergo [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. wikipedia.orglibretexts.orgpageplace.delibretexts.org The ketone group could be used to introduce further complexity before or after such transformations. The synthesis of heterocyclic compounds often involves the reaction of dicarbonyl compounds or their equivalents with nucleophiles, a strategy that could potentially be adapted for derivatives of 2-Butanone, 4-(1-propenyloxy)-. uwindsor.ca

Applications in Polymer Chemistry

Vinyl ethers are a well-established class of monomers, and the presence of a ketone group in 2-Butanone, 4-(1-propenyloxy)- offers the potential for creating functional polymers.

Monomer in Polymerization Reactions

The electron-rich double bond of the vinyl ether group makes 2-Butanone, 4-(1-propenyloxy)- a candidate for cationic polymerization. wikipedia.orgfujifilm.com Cationic polymerization of vinyl ethers is a common method for producing poly(vinyl ether)s. researchgate.net The reaction is initiated by a cationic species that attacks the double bond, generating a new carbocation that then propagates by reacting with other monomer units.

Radical polymerization of typical vinyl ethers is generally challenging due to the lack of stabilizing groups for the radical intermediate. wikipedia.orglibretexts.org However, specialized techniques like reversible deactivation radical polymerization (RDRP) have expanded the scope of monomers that can be polymerized via a radical mechanism. nih.govcmu.edusigmaaldrich.com It is conceivable that under specific conditions, 2-Butanone, 4-(1-propenyloxy)- could be incorporated into polymers via radical pathways.

Modifier for Polymer Properties

Assuming polymerization is successful, the resulting polymer would feature a ketone group in each repeating unit's side chain. These ketone groups could serve as sites for post-polymerization modification, allowing for the alteration of polymer properties. For example, they could be used for cross-linking to enhance thermal stability and mechanical strength, or for attaching other functional molecules to tailor the polymer's surface properties or chemical reactivity.

Contributions to Materials Science

The potential contributions of polymers derived from 2-Butanone, 4-(1-propenyloxy)- to materials science are hypothetical at this stage but can be inferred from the properties of similar functional polymers. The incorporation of polar ketone groups would be expected to influence properties such as adhesion, solubility, and thermal stability. researchgate.net Such polymers could find applications as specialty coatings, adhesives, or functional films where these properties are desirable. The cross-linking potential mentioned earlier is also a significant aspect in the design of new materials with robust network structures. mdpi.com

Precursor for Functional Materials

The presence of a propenyloxy (vinyl ether) group in 2-Butanone, 4-(1-propenyloxy)- makes it a promising monomer for the synthesis of functional polymers. Vinyl ethers are known to undergo both cationic and radical polymerization, offering versatile routes to a wide array of polymeric structures. The polymerization of this monomer would lead to polymers with pendant butanone moieties, which can serve as sites for post-polymerization modification.

The ketone group within the polymer side chain offers a reactive handle for various chemical transformations. For instance, it can be reduced to a secondary alcohol, which can then be further functionalized. Alternatively, the carbonyl group can undergo condensation reactions or be a site for crosslinking, leading to the formation of functional polymer networks or hydrogels. The reactivity of the vinyl ether allows for the creation of polymers with tailored properties, such as specific thermal characteristics or degradability, by copolymerizing with other monomers like cyclic ketene (B1206846) acetals. rsc.org

Table 1: Potential Polymerization Reactions of 2-Butanone, 4-(1-propenyloxy)-

Polymerization TypeInitiator/CatalystResulting Polymer StructurePotential Applications
Cationic PolymerizationLewis or Brønsted AcidsPoly(2-butanone, 4-(1-propenyloxy)-)Specialty adhesives, coatings, elastomers. carbide.co.jp
Radical PolymerizationAIBN, PeroxidesPoly(2-butanone, 4-(1-propenyloxy)-)Functional thermoplastics, polymer blends. mdpi.com
CopolymerizationWith acrylates, other vinyl ethers, etc.Copolymers with tailored propertiesDrug delivery systems, responsive materials.

Role in Advanced Coating or Adhesive Formulations

Drawing parallels with industrial solvents and resin precursors, 2-Butanone, 4-(1-propenyloxy)- and its derivatives could find applications in advanced coating and adhesive formulations. Vinyl ethers are utilized as reactive diluents in UV-curable coatings and inks, contributing to lower viscosity and faster curing times. carbide.co.jp The propenyloxy group in this compound could similarly participate in photopolymerization processes.

Furthermore, polymers derived from 2-Butanone, 4-(1-propenyloxy)- may be formulated into coatings and adhesives with enhanced properties. For example, poly(vinyl ethyl ether) is known to improve the flexibility and adhesion of alkyd paints. nbinno.com The presence of the ketone functionality in a polymer backbone derived from 2-Butanone, 4-(1-propenyloxy)- could enhance adhesion to polar substrates through hydrogen bonding and dipole-dipole interactions. Such polymers could be particularly useful in applications requiring strong adhesion and good film integrity. nbinno.com An analogue, 4-Hydroxybutyl vinyl ether, is also used in coatings and adhesives, highlighting the utility of functionalized vinyl ethers in this sector. ashland.com

Table 2: Potential Roles in Coating and Adhesive Formulations

ApplicationFunctionAnticipated Benefit
Reactive DiluentLowers viscosity of formulationsImproved processability and faster curing in UV-curable systems.
Polymer AdditiveEnhances film propertiesIncreased flexibility, adhesion, and durability of coatings. nbinno.com
Crosslinking AgentForms network structuresEnhanced chemical and mechanical resistance of the cured film.

Potential in Catalysis and Ligand Development

The molecular structure of 2-Butanone, 4-(1-propenyloxy)-, with its ketone and ether functionalities, presents possibilities for its use in catalysis and ligand development. The oxygen atoms of the carbonyl and ether groups can act as Lewis basic sites, capable of coordinating to metal centers. This coordination ability could be exploited in the design of novel ligands for transition metal catalysts.

While there is no direct research on this specific compound as a ligand, the broader class of β-alkoxy ketones has been studied for their coordination chemistry. The chelation of a metal ion by both the ether and ketone oxygens could create a stable complex, potentially influencing the catalytic activity and selectivity of the metal center in various organic transformations. For instance, rhodium-catalyzed hydrogenation of vinyl ketones in the presence of aldehydes can lead to aldol products, showcasing the catalytic relevance of such functionalities. organic-chemistry.org

Specialty Chemical and Industrial Process Applications

Beyond its potential in polymer and materials science, 2-Butanone, 4-(1-propenyloxy)- could serve as a valuable intermediate in the synthesis of other specialty chemicals. The dual functionality of the molecule allows for a range of selective chemical modifications.

For instance, the vinyl ether group can undergo hydrolysis to yield 4-hydroxy-2-butanone and propanal. The ketone group can be a precursor for the synthesis of various derivatives, including amines, hydrazones, and oximes, which are building blocks for pharmaceuticals and agrochemicals. The acidity of the α-hydrogens to the carbonyl group also allows for aldol-type condensation reactions, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures. ncert.nic.in The selective hydrogenation of the ketone in the presence of a suitable catalyst could yield the corresponding alcohol, 4-(1-propenyloxy)butan-2-ol, a potentially useful functionalized alcohol. nih.gov

Future Research Directions and Perspectives on 2 Butanone, 4 1 Propenyloxy

Exploration of Novel and Sustainable Synthetic Strategies

The development of green and efficient synthetic routes to 2-Butanone (B6335102), 4-(1-propenyloxy)- is a primary area for future investigation. Traditional ether synthesis methods often rely on harsh conditions or hazardous reagents. Modern approaches could offer more sustainable alternatives.

Future research should focus on:

Biocatalytic Synthesis: Employing enzymes, such as lipases or etherases, could enable the synthesis under mild conditions with high selectivity, minimizing waste. nih.govresearchgate.net For instance, enzymatic catalysis has been successfully used for creating vinyl ether esters directly from carboxylic acids, avoiding the acid-labile nature of the vinyl ether group. nih.govrsc.org

Biomass-Derived Precursors: Investigating pathways to synthesize the butanone backbone and the propenyloxy group from renewable feedstocks like lignocellulose or carbohydrates is crucial. nih.govnih.govnih.gov Ethers and ketones derived from biomass are gaining significant attention as sustainable replacements for petroleum-based products. nih.govresearchgate.net

Flow Chemistry and Process Intensification: Continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes. This approach could be particularly beneficial for managing potentially exothermic or rapid reactions involved in the synthesis.

Catalytic Green Methods: Research into heterogeneous catalysts could lead to reusable and easily separable systems, reducing purification costs and environmental impact. nih.govrsc.org For example, novel solid base catalysts have been shown to efficiently produce vinyl methyl ether from a biomass-derived starting material. rsc.org

Table 1: Comparison of Potential Synthetic Strategies for 2-Butanone, 4-(1-propenyloxy)-
StrategyPotential AdvantagesKey Research Challenges
BiocatalysisHigh selectivity, mild conditions, reduced wasteEnzyme discovery and engineering, substrate scope, catalyst stability
Biomass-Derived FeedstocksRenewable sourcing, reduced carbon footprintEfficient conversion pathways, purification from complex mixtures
Flow ChemistryEnhanced safety, precise control, scalabilityReactor design, optimization of residence time and temperature
Heterogeneous CatalysisCatalyst reusability, simplified product purificationCatalyst design for high activity and selectivity, preventing leaching

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The presence of two distinct functional groups—a ketone and an electron-rich vinyl ether—suggests a rich and complex reactivity profile for 2-Butanone, 4-(1-propenyloxy)-. wikipedia.org Research in this area would aim to understand and exploit the interplay between these groups.

Key areas for exploration include:

Selective Functionalization: Developing reactions that target either the ketone or the vinyl ether group while leaving the other intact would be essential for its use as a versatile chemical building block.

Cycloaddition Reactions: The vinyl ether moiety is an excellent dienophile or dipolarophile. Its participation in reactions like the Diels-Alder or [2+2] cycloadditions could provide access to novel carbocyclic and heterocyclic structures. acs.orgacademie-sciences.fracs.org

Intramolecular Transformations: Investigating the potential for intramolecular reactions, such as cyclizations triggered by acidic or metallic catalysts, could lead to the synthesis of unique oxygen-containing heterocyclic compounds not easily accessible by other means.

Polymerization: Vinyl ethers are well-known monomers for cationic polymerization. radtech.orgacs.org The resulting poly(vinyl ether) would feature a ketone group in each repeating unit, offering a reactive handle for subsequent polymer modification, cross-linking, or the attachment of other functional molecules.

Integration into Sustainable Chemical Processes and Circular Economy Models

Looking beyond synthesis, future research must consider the lifecycle of 2-Butanone, 4-(1-propenyloxy)- and its potential role in a circular economy.

Potential research avenues are:

Bio-based Monomer Development: If synthesized from renewable resources, this compound could serve as a key monomer for producing bio-based polymers. nih.gov The properties of these polymers, such as biodegradability or chemical recyclability, would be a critical focus. Polymers with cyclic acetal (B89532) structures, for instance, have shown selective acid-degradability. rsc.org

Platform Chemical Potential: Exploration of its conversion into other high-value chemicals could establish it as a versatile platform molecule. fraunhofer.denih.gov This would involve catalytic upgrading or degradation into smaller, useful chemical intermediates.

Chemical Recycling: For polymers derived from this monomer, developing efficient chemical recycling processes to break them down back to the monomer or other valuable feedstocks would be a key component of a circular model, aligning with goals to reduce plastic waste. rsc.orgcircular-chemical.org

Advancements in Analytical and Characterization Techniques for its Detection and Quantification

As with any novel compound, robust analytical methods are required for its detection, characterization, and quantification in various matrices.

Future work should address:

High-Throughput Screening Assays: Developing rapid and sensitive assays for quantification is crucial for optimizing synthesis and for potential biological or environmental studies. This could involve derivatizing the ketone group with a fluorogenic or chromogenic tag. acs.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Methods: While standard techniques like NMR and mass spectrometry will be fundamental for structural elucidation, more advanced methods may be needed to study its behavior. For example, specialized liquid chromatography-mass spectrometry (LC-MS) techniques could be developed for its trace analysis in complex mixtures. researchgate.net

Isomer Differentiation: The "(1-propenyloxy)" group can exist as E/Z isomers. Developing analytical methods to separate and quantify these isomers will be important for understanding how stereochemistry affects reactivity and properties.

In Silico Driven Design and Discovery of New Derivatives and Analogues

Computational chemistry offers a powerful tool to accelerate the discovery and development of derivatives of 2-Butanone, 4-(1-propenyloxy)- with tailored properties, before committing to extensive laboratory work.

Future in silico studies could focus on:

Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict physicochemical properties, toxicity, and environmental fate. nih.gov

ADMET Profiling: For potential applications in life sciences, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of derivatives can help prioritize candidates for synthesis. mdpi.comnih.gov

Reaction Mechanism Elucidation: Employing Density Functional Theory (DFT) and other methods to model reaction pathways, understand reactivity patterns, and guide the design of catalysts for its synthesis and transformation.

Virtual Screening for Biological Targets: If exploring biomedical applications, molecular docking simulations can be used to screen libraries of virtual derivatives against known biological targets to identify potential lead compounds. researchgate.net

Table 2: Potential In Silico Research Goals and Applicable Computational Methods
Research GoalComputational MethodPredicted Outcome
Predict biological activityMolecular Docking, QSARBinding affinity to protein targets, potential therapeutic effects
Assess drug-likenessADMET Prediction (e.g., SwissADME)Oral bioavailability, metabolic stability, potential toxicity
Understand reactivityDensity Functional Theory (DFT)Transition state energies, reaction pathways, catalyst interactions
Design novel polymersMolecular Dynamics (MD) SimulationPolymer chain conformation, mechanical properties, thermal stability

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The unique bifunctional nature of 2-Butanone, 4-(1-propenyloxy)- opens doors to a wide range of interdisciplinary applications.

Collaborative research could explore:

Materials Science and Polymer Chemistry: Its use as a monomer or cross-linking agent could lead to novel polymers with tunable properties such as adhesion, flexibility, and chemical resistance. acs.org The ketone side chains could be used for post-polymerization modifications to create smart materials that respond to specific stimuli.

Medicinal Chemistry and Chemical Biology: Bifunctional molecules are at the cutting edge of drug discovery, with examples like Proteolysis Targeting Chimeras (PROTACs) demonstrating novel therapeutic modalities. nih.govwuxibiology.com The structure of 2-Butanone, 4-(1-propenyloxy)- could serve as a scaffold or starting point for designing new classes of such molecules.

Supramolecular Chemistry: The ketone and ether functionalities could be exploited in the design of host-guest systems or self-assembling molecular architectures.

Sensor Technology: The reactive vinyl ether or ketone group could be incorporated into molecular probes that signal the presence of specific analytes through changes in fluorescence or color. mdpi.com

By pursuing these diverse research avenues, the scientific community can fully elucidate the chemical nature and application potential of 2-Butanone, 4-(1-propenyloxy)-, potentially transforming it from a chemical curiosity into a valuable tool for science and industry.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure of 2-butanone derivatives with ether substituents, such as 4-(1-propenyloxy)-?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying proton environments, particularly the ether linkage (1-propenyloxy group) and ketone functionality. Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns, as demonstrated for analogous compounds like 4-phenyl-2-butanone . Infrared (IR) spectroscopy can confirm the carbonyl group (C=O stretch ~1700 cm⁻¹) and ether C-O bonds. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. What safety protocols should be followed when handling 2-butanone derivatives in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) is essential. Use EN 374-certified gloves (e.g., nitrile) to prevent dermal exposure, and wear safety goggles to protect against splashes. Ensure adequate ventilation or use fume hoods to avoid inhalation risks. For spills, employ absorbent materials compatible with ketones and avoid contamination of water systems. Preventive skin care and post-handling hygiene are recommended, as outlined in safety data sheets for structurally similar compounds .

Q. How can researchers synthesize 2-butanone derivatives with ether substituents, and what are common intermediates?

  • Methodological Answer : Ether-linked derivatives are often synthesized via nucleophilic substitution or Williamson ether synthesis. For example, 4-(4-methoxyphenyl)-2-butanone can be prepared by reacting 4-methoxybenzyl chloride with a ketone precursor under basic conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing solvent polarity improves yield .

Advanced Research Questions

Q. How can computational modeling aid in predicting the thermodynamic stability of 2-butanone derivatives like 4-(1-propenyloxy)-?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict enthalpy of formation (ΔfH°) and combustion (ΔcH°), as demonstrated for 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butanone . Software like Gaussian or ORCA, paired with thermochemical databases, allows comparison of experimental and theoretical values. Address discrepancies by refining computational parameters (e.g., basis sets, solvation models) and validating against experimental data from sources like NIST .

Q. What strategies resolve contradictions in spectral data for structurally similar 2-butanone derivatives?

  • Methodological Answer : Discrepancies in MS or NMR data often arise from isomerism or impurities. For example, 4-(4-hydroxyphenyl)-2-butanone and its acetylated derivative may show overlapping peaks. Use high-resolution MS (HRMS) to distinguish molecular ions and 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals. Cross-validate with synthetic controls and literature spectra from authoritative databases .

Q. What are the potential biochemical applications of 2-butanone derivatives, and how can their interactions be studied?

  • Methodological Answer : Derivatives like 4-(1-propenyloxy)-2-butanone may serve as biochemical probes. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study protein-ligand binding. For antimicrobial studies, employ minimum inhibitory concentration (MIC) assays against model organisms. Computational docking (e.g., AutoDock Vina) predicts binding modes to target proteins, as applied to similar compounds in drug discovery .

Methodological Tables

Table 1 : Key Spectral Data for 2-Butanone Derivatives

CompoundCAS RNKey Spectral Features (NMR, MS)Reference
4-(4-Hydroxyphenyl)-2-butanone5471-51-2MS: m/z 164 (M⁺), IR: 1680 cm⁻¹ (C=O)
4-Phenyl-2-butanone2550-26-7¹H NMR: δ 2.15 (s, 3H, CH₃), δ 3.65 (t, 2H)

Table 2 : Thermodynamic Data for Analogous Compounds

CompoundΔfH°liquid (kJ/mol)ΔcH°liquid (kJ/mol)UncertaintySource
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone-173.8 ± 2.3-7901.8 ± 2.3Undetermined

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